molecular formula C14H20 B1353154 1-Cyclohexyl-2-ethylbenzene CAS No. 4501-37-5

1-Cyclohexyl-2-ethylbenzene

Cat. No. B1353154
CAS RN: 4501-37-5
M. Wt: 188.31 g/mol
InChI Key: GEPBEZWRRNVONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-ethylbenzene is an organic compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-2-ethylbenzene is 1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 . This code provides a standard way to encode the compound

Scientific Research Applications

Catalytic Oxidation of Ethylbenzene

  • Application Summary : The catalytic oxidation of ethylbenzene is of significant commercial interest due to its intermediates in perfumery and pharmaceuticals . The oxidation of ethylbenzene yields acetophenone, benzaldehyde, benzoic acid, and 1-phenylethanol, which have widespread applications .
  • Methods of Application : A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of ethylbenzene . The model is used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid . The kinetic model is evaluated on three different reported studies for ethylbenzene oxidation with iron- and cobalt-based catalysts using tert-butyl hydrogen peroxide as an oxygen source, in solventless condition and at various experimental conditions .
  • Results or Outcomes : The model shows a good fit for the concentration profiles with time and with the change in parameters like the ethylbenzene-to-tBHP ratio and temperature . Activation energy and pre-exponential factors are calculated from Arrhenius plots using the values of rate constants derived using the proposed model .

Birch Reduction

  • Application Summary : The Birch reduction is a reaction that involves the reduction of aromatic rings, such as benzene, to give 1,4-cyclohexadiene . This reaction could potentially be applied to 1-Cyclohexyl-2-ethylbenzene, although specific applications are not mentioned.
  • Methods of Application : The Birch reduction involves treating benzene with metallic sodium (or lithium) in liquid ammonia as a solvent, in the presence of a proton source (e.g. ethanol, methanol, or t-butanol) .
  • Results or Outcomes : The result is the net reduction of one of the double bonds of the benzene ring to give 1,4-cyclohexadiene .

Metals Production and Metal Oxides Reduction

  • Application Summary : While not directly related to 1-Cyclohexyl-2-ethylbenzene, the field of metallurgy often involves the use of hydrocarbons in the production of metals and the reduction of metal oxides . Hydrocarbons can act as reducing agents, donating electrons to metal ions to reduce them to their metallic form .
  • Methods of Application : The specific methods of application would depend on the particular metal or metal oxide being reduced . Generally, the hydrocarbon would be heated with the metal oxide under controlled conditions to facilitate the reduction reaction .
  • Results or Outcomes : The outcome of such a process would be the production of a metal from its oxide .

properties

IUPAC Name

1-cyclohexyl-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBEZWRRNVONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-ethylbenzene

CAS RN

4501-37-5
Record name 1-Cyclohexyl-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.